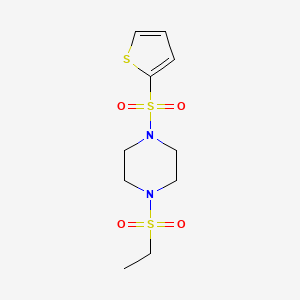
N-(4-cyanophenyl)-2-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-2-(methylthio)benzamide, also known as CMETB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMETB belongs to the class of benzamide derivatives and has a molecular formula of C15H12N2OS.
作用机制
The mechanism of action of N-(4-cyanophenyl)-2-(methylthio)benzamide is not fully understood. However, it has been suggested that this compound exerts its antitumor effects by inhibiting the activity of the enzyme topoisomerase II. Topoisomerase II plays a crucial role in the replication and transcription of DNA, and its inhibition can lead to DNA damage and cell death. This compound has also been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
In addition to its antitumor, anti-inflammatory, and analgesic effects, this compound has been reported to exhibit other biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation in animal models. This compound has also been reported to modulate the levels of various cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
实验室实验的优点和局限性
One of the advantages of using N-(4-cyanophenyl)-2-(methylthio)benzamide in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the scientific research of N-(4-cyanophenyl)-2-(methylthio)benzamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment. Another potential direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to determine the mechanism of action of this compound in the inhibition of COX-2 activity and its potential as an anti-inflammatory agent. Additionally, the development of more water-soluble derivatives of this compound may increase its potential for in vivo use.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications in various scientific research studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
The synthesis of N-(4-cyanophenyl)-2-(methylthio)benzamide involves the reaction of 4-cyanophenyl isothiocyanate with 2-aminoacetophenone in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 185-187°C and a purity of more than 98%.
科学研究应用
N-(4-cyanophenyl)-2-(methylthio)benzamide has shown potential therapeutic applications in various scientific research studies. It has been reported to possess anti-inflammatory, analgesic, and antitumor properties. This compound has been shown to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and lung cancer cells. It has also been reported to exhibit anti-inflammatory and analgesic effects in animal models.
属性
IUPAC Name |
N-(4-cyanophenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-14-5-3-2-4-13(14)15(18)17-12-8-6-11(10-16)7-9-12/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMXJNDZGLPFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5466856.png)
![(3S*,4R*)-1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5466864.png)
![5-({4-[(4-allylpiperazin-1-yl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B5466865.png)


![N-[1-(2,4-dimethylphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5466876.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-isopropylisoxazole-5-carboxamide](/img/structure/B5466879.png)

![3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5466922.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5466928.png)

![3-(3-methoxyphenyl)-5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B5466952.png)
![4-[6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinyl]morpholine](/img/structure/B5466957.png)
![8-benzyl-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5466965.png)